molecular formula C7H6N2O4 B112838 4-Amino-2-nitrobenzoic acid CAS No. 610-36-6

4-Amino-2-nitrobenzoic acid

Cat. No. B112838
CAS RN: 610-36-6
M. Wt: 182.13 g/mol
InChI Key: SAJYSJVBNGUWJK-UHFFFAOYSA-N
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Description

4-Amino-2-nitrobenzoic acid is a compound with the molecular formula C7H6N2O4 . It is a solid substance and has a role as a mutagen . It is functionally related to an anthranilic acid .


Synthesis Analysis

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, has been reported as a simple Fischer esterification reaction . The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .


Molecular Structure Analysis

The molecular weight of 4-Amino-2-nitrobenzoic acid is 182.14 . Its linear formula is C7H6N2O4 .


Chemical Reactions Analysis

The compound 4-amino-3-nitrobenzoic acid has been reported to undergo a Fischer esterification reaction to produce 4-amino-3-nitrobenzoic acid methyl ester .


Physical And Chemical Properties Analysis

4-Amino-2-nitrobenzoic acid is a solid substance . It has a density of 1.6±0.1 g/cm3, a boiling point of 440.9±35.0 °C at 760 mmHg, and a flash point of 220.4±25.9 °C .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 4-Amino-2-nitrobenzoic acid is used as a substrate for enzymatic reactions and as a linker in peptide synthesis .
  • Scientific Field: Solubility Studies

    • Application : 4-Amino-2-nitrobenzoic acid has been used in studying solubility.
  • Scientific Field: Nitro Compound Studies

    • Application : Nitro compounds like 4-Amino-2-nitrobenzoic acid can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
    • Method of Application : The compound is used in a reaction mixture with nitric acid. The reaction conditions are carefully controlled to ensure the desired chemical transformation occurs .
    • Results : The outcomes of these experiments can vary widely depending on the specific reaction being studied. In general, the goal is to understand the behavior of the nitro compound and how it interacts with nitric acid .
  • Scientific Field: Luminescent Materials

    • Application : 4-Amino-2-nitrobenzoic acid has potential applications as luminescent materials .
    • Method of Application : In these studies, the compound would be mixed with other materials and the mixture would be analyzed to determine its luminescent properties .
    • Results : The results of these studies provide valuable information about the luminescent properties of 4-Amino-2-nitrobenzoic acid, which can be important for its use in other applications .
  • Scientific Field: Nitration Studies

    • Application : Nitro compounds like 4-Amino-2-nitrobenzoic acid can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
    • Method of Application : The compound is used in a reaction mixture with nitric acid. The reaction conditions are carefully controlled to ensure the desired chemical transformation occurs .
    • Results : The outcomes of these experiments can vary widely depending on the specific reaction being studied. In general, the goal is to understand the behavior of the nitro compound and how it interacts with nitric acid .
  • Scientific Field: Enzymatic Reactions

    • Application : 4-Amino-2-nitrobenzoic acid is used as a substrate for enzymatic reactions and as a linker in peptide synthesis .
    • Method of Application : While the exact procedures can vary depending on the specific experiment, typically, this compound would be used in a reaction mixture with the enzyme or peptide of interest. The reaction conditions would be carefully controlled to ensure the desired chemical transformation occurs .
    • Results : The outcomes of these experiments can vary widely depending on the specific reaction being studied. In general, the goal is to understand the behavior of the enzyme or peptide and how it interacts with the 4-Amino-2-nitrobenzoic acid .

Safety And Hazards

4-Amino-2-nitrobenzoic acid is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There are ongoing studies on the polymorphs of 2-amino-4-nitrobenzoic acid, a related compound . These studies are motivated by the applications in the pharmaceutical industry where the formation of a cocrystal represents a derivatization of the original drug by non-covalent association .

properties

IUPAC Name

4-amino-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJYSJVBNGUWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284476
Record name 4-amino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-nitrobenzoic acid

CAS RN

610-36-6
Record name 610-36-6
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Record name 610-36-6
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Record name 4-amino-2-nitrobenzoic acid
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Record name 4-Amino-2-nitrobenzoic Acid
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Synthesis routes and methods

Procedure details

3.36 g (0.0185 mol) of 4-acetamido-2-nitrobenzoic acid were dissolved in 34 ml of 10% KOH and stirred at 90° for 1 hr. After cooling to 0° C. the mixture was acidified with 37% HCI, stirred for a further 1 hr., the precipitate was filtered under suction, washed with water and dried in a high vacuum at 45° C. 2.32 g (69%) of 4-amino-2-nitrobenzoic acid were obtained as yellow crystals. MS: me/e=205 (C7H6NaN2O4 +).
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
MA Mori, M Shoji, M Dohrin, T Kawagoshi, T Honda… - Xenobiotica, 1996 - Taylor & Francis
… new metabolites, 4—acetylamino-Z-nitrobenzoic acid, 2-amino—4-nitrobenzoic acid and 4—amino—2—nitrobenzoic acid accounted for about 39, 0-71 and 0-52% of the dose …
Number of citations: 6 www.tandfonline.com
JLE Erickson, JM Dechary… - Journal of the American …, 1952 - ACS Publications
Synthetic methods of preparation for the four isomeric bromo-2-nitrobenzoic acids are described. 3-Bromo-2-nitrobenzoic acid was prepared by the deamination of a new compound, 5-…
Number of citations: 18 pubs.acs.org
SA Karim, HY Al-Gubury… - Journal of Physics …, 2019 - iopscience.iop.org
… Six novel aromatic azo dyes were synthesized from 4-amino-2-nitrobenzoic acid with phenol, catechol, resorcinol, hydroquinone, salicylic acid and acetylsalicylic acid with very good …
Number of citations: 6 iopscience.iop.org
V Groehn, R Moser, TL Ross, T Betzel, C Müller… - …, 2011 - thieme-connect.com
… A modular synthetic strategy was applied: Fmoc- and Boc-protected 4-amino-2-nitrobenzoic acid were linked via amide bonds to di-tert-butyl l-glutamate and dimethyl l-glutamate, …
Number of citations: 6 www.thieme-connect.com
K Sempuku, H Nishimura, A Iwashima - Biochimica et Biophysica Acta (BBA …, 1981 - Elsevier
… 4-Azido-2-nitrobenzoic acid was synthesized from 4-amino-2-nitrobenzoic acid essentially … 4-Amino-2-nitrobenzoic acid (5.2 g, 28.5 retool)was dissolved in 12 M HC1 (45 ml); NaNO2 (…
Number of citations: 12 www.sciencedirect.com
MA Mori, M Sayama, M Shoji, M Inoue, T Kawagoshi… - Xenobiotica, 1997 - Taylor & Francis
1. Major biliary conjugates of the male Wistar rat dosed orally with 2,4-dinitrotoluene (2,4-DNT) or 2,6-dinitrotoluene(2,6-DNT) were examined by hplc using potassium 2,4- dinitrobenzyl …
Number of citations: 3 www.tandfonline.com
SJ Childress, MG Cordasco, OJ Plekss… - Journal of the American …, 1954 - ACS Publications
… corresponding esters of other chlorobenzoic acids and 4-amino-2-nitrobenzoic acid. In this communication we shall describe the preparation and properties of the new …
Number of citations: 11 pubs.acs.org
CR Jones, O Sepai, YY Liu, H Yan, G Sabbioni - Biomarkers, 2005 - Taylor & Francis
… 4-Amino-2-nitrobenzoic acid (4A2NBA) was synthesized according to the procedure of Schmidt et al. (1999). 2-Acetylamino-4nitrobenzoic acid (2AA4NBA) and 4-Acetylamino-2-…
Number of citations: 12 www.tandfonline.com
M Mori, M Shoji, M Sayama, T Kondo… - Journal of Health …, 2000 - jstage.jst.go.jp
Urinary and biliary metabolites of male Wistar rats dosed orally with 2, 4-dinitrobenzyl glucuronide (2, 4-DNB-G) and 2, 6-dinitrobenzyl glucuronide (2, 6-DNB-G) which are major …
Number of citations: 4 www.jstage.jst.go.jp
MJ Turner Jr, RJ Levine, DD Nystrom, YS Crume… - Toxicology and applied …, 1985 - Elsevier
Rats exposed to technical grade dinitrotoluene (DNT) develop hepatocellular carcinomas. Humans may be expsed to DNT during its manufacture and use. To permit comparisons of …
Number of citations: 31 www.sciencedirect.com

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